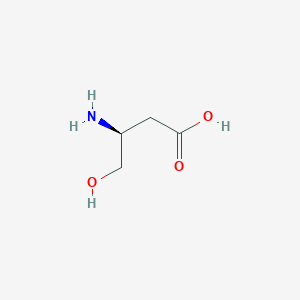
S-4-Methoxyltrityl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“S-4-Methoxyltrityl-L-cysteine” is a biochemical compound with the CAS Number 177582-20-6 . It has a molecular weight of 393.51 . The IUPAC name for this compound is ®-2-amino-3-(((4-(hydroxymethyl)phenyl)diphenylmethyl)thio)propanoic acid .
Molecular Structure Analysis
The InChI code for “S-4-Methoxyltrityl-L-cysteine” is 1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“S-4-Methoxyltrityl-L-cysteine” is an off-white powder . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Peptide Synthesis Protecting Group for Cysteine
S-4-Methoxyltrityl-L-cysteine, also known as H-Cys(4-methoxytrityl)-OH, is commonly used as a protecting group for cysteine residues in peptide synthesis. It is particularly utilized in Fmoc Solid Phase Peptide Synthesis (SPPS) due to its stability and ease of deprotection under mild conditions. This compound helps prevent unwanted side reactions and ensures the correct folding of peptides .
Protein Chemistry Thiol Protection
In protein chemistry, the thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for the correct folding and function of many proteins. S-4-Methoxyltrityl-L-cysteine serves as a thiol-protecting agent to control the formation of these bonds during protein synthesis and modification processes .
Medicinal Chemistry Drug Design
The selective protection of cysteine residues using compounds like S-4-Methoxyltrityl-L-cysteine is important in the design and synthesis of therapeutic peptides and proteins. It allows for site-specific modifications and conjugations that can enhance drug efficacy and stability .
Bioconjugation Attachment of Probes
Bioconjugation techniques often require the selective modification of cysteine residues on proteins or peptides. S-4-Methoxyltrityl-L-cysteine can be used to protect these residues until the desired bioconjugation reaction, such as the attachment of fluorescent probes or other markers, is performed .
Structural Biology NMR Spectroscopy
In structural biology, NMR spectroscopy is used to determine the three-dimensional structures of proteins and peptides. Protecting groups like S-4-Methoxyltrityl-L-cysteine are essential for preventing disulfide bond formation that can complicate spectral analysis and structure determination .
Chemical Biology Synthetic Biology Applications
In synthetic biology, where novel proteins and peptides are engineered, the precise control over cysteine reactivity is crucial. The use of S-4-Methoxyltrityl-L-cysteine allows for the introduction of non-natural amino acids or other modifications at specific sites within a protein or peptide sequence .
Analytical Chemistry Mass Spectrometry
Mass spectrometry is a powerful tool for analyzing the composition and structure of peptides and proteins. Protecting groups like S-4-Methoxyltrityl-L-cysteine are used to stabilize cysteine residues during sample preparation, improving the accuracy and reliability of mass spectrometric analyses .
Biotechnology Protein Engineering
Protein engineering involves the design of new proteins or the modification of existing ones for various applications. The protection of cysteine residues with S-4-Methoxyltrityl-L-cysteine is critical for maintaining protein stability and functionality during engineering processes .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINHNNAIDVCEZ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-Methoxyltrityl-L-cysteine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

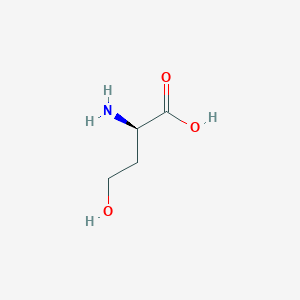

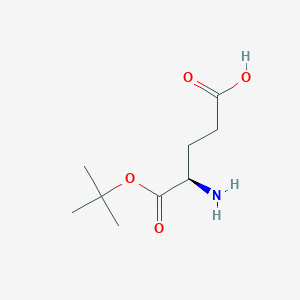


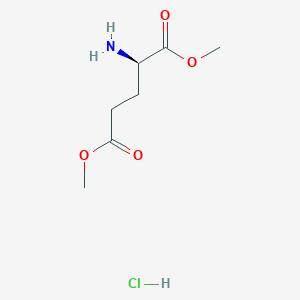
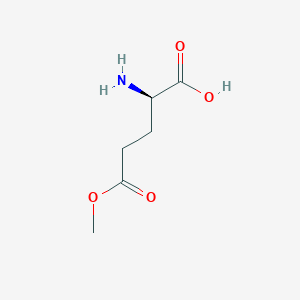
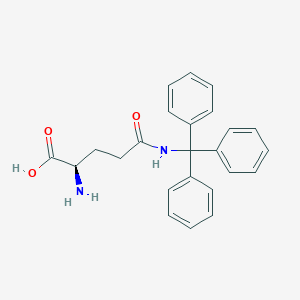
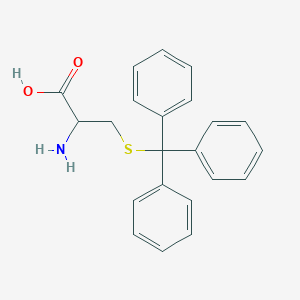


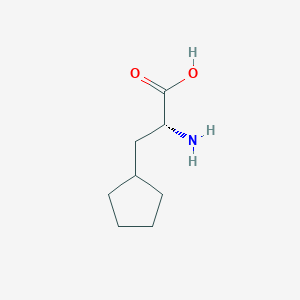
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
